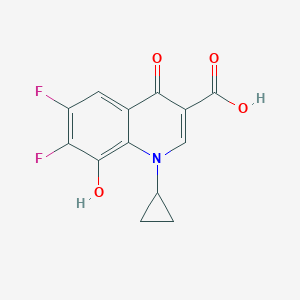

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Evolution of Fluoroquinolone Research

The development of fluoroquinolone research began with the discovery of nalidixic acid in 1962, which marked the beginning of five decades of quinolone development and clinical application. The evolution from first-generation quinolones to modern fluoroquinolone analogs represents one of the most successful examples of systematic medicinal chemistry optimization. The breakthrough development of fluoroquinolones occurred during the 1970s and 1980s, when researchers discovered that the addition of a fluorine atom at the R6 position could significantly improve the spectrum of activity compared to earlier quinolones. This fundamental modification led to compounds with much broader spectrum activity and improved pharmacokinetic properties compared to first-generation quinolones.

The historical progression of fluoroquinolone research demonstrates a clear evolution in understanding structure-activity relationships. Early research focused on expanding the antimicrobial spectrum, while later developments emphasized improving pharmacokinetic properties, enhancing activity against gram-positive bacteria, and developing resistance to fluoroquinolone-resistant strains. The systematic approach to quinolone development has involved extensive modification of various positions on the quinolone nucleus, with particular attention to positions 1, 6, 7, and 8, which have proven most amenable to structural optimization. This methodical exploration of chemical space has resulted in the synthesis of more than 10,000 analogs since the introduction of nalidixic acid, though only a handful have progressed to clinical practice.

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid emerges from this rich historical context as a representative example of modern fluoroquinolone analog design. The compound incorporates several key structural features that reflect decades of accumulated knowledge about quinolone structure-activity relationships, including the cyclopropyl group at position 1, which has been demonstrated to improve overall compound activity, and the strategic placement of fluorine atoms at positions 6 and 7. The presence of a hydroxyl group at position 8 represents a less common modification that provides unique chemical properties and potential biological activities distinct from conventional fluoroquinolones.

Significance in Medicinal Chemistry

The medicinal chemistry significance of 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its embodiment of advanced structure-activity relationship principles that have been developed through systematic fluoroquinolone research. Structure-activity relationship studies have demonstrated that fluoroquinolones possess chemical characteristics that allow their structure to be modified to generate new analogs with different therapeutic properties. The compound represents a sophisticated understanding of how specific structural modifications can influence biological activity, particularly through the strategic placement of functional groups that modulate electronic properties and molecular interactions.

The position 7 modification in this compound is particularly significant from a medicinal chemistry perspective, as this site has been identified as the most flexible location for introducing bulky molecules capable of modifying antimicrobial activity. Research has shown that to maintain antibiotic effects in fluoroquinolones, substituents in the position 7 region should form carbon-nitrogen bonds between atoms, and heterocycles of aromatic or aliphatic types have proven particularly effective at improving protein interactions. The compound's structural design reflects these principles while incorporating additional modifications such as the position 8 hydroxyl group that may confer unique properties.

The difluoro substitution pattern at positions 6 and 7 represents an advanced approach to fluoroquinolone optimization. While the position 6 fluorine atom has been established as essential for improved bacterial penetration through cell walls and membranes of both gram-positive and gram-negative bacteria, the additional fluorine at position 7 creates a unique electronic environment that may influence both the compound's interaction with biological targets and its physicochemical properties. This dual fluorination strategy demonstrates the sophisticated approach to medicinal chemistry optimization that characterizes modern fluoroquinolone analog development.

| Structural Feature | Position | Medicinal Chemistry Significance |

|---|---|---|

| Cyclopropyl Group | 1 | Enhanced overall activity and bacterial penetration |

| Fluorine Atom | 6 | Improved cell wall penetration and spectrum expansion |

| Fluorine Atom | 7 | Modified electronic properties and target interactions |

| Hydroxyl Group | 8 | Unique chemical properties and potential biological activities |

| Carboxylic Acid | 3 | Essential pharmacophore element for target binding |

| Ketone Group | 4 | Critical component of metal-water-amino acid complex formation |

Position Within Fluoroquinolone Classification

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid occupies a distinctive position within established fluoroquinolone classification systems. Fluoroquinolones have been classified using both chemical and biological approaches, with chemical classification organizing compounds into monocyclic, bicyclic, tricyclic, and tetracyclic derivatives based on their structural complexity. This compound falls within the bicyclic category, sharing the fundamental quinolone core structure while incorporating specific modifications that distinguish it from conventional therapeutic fluoroquinolones.

The biological classification system recognizes four generations of quinolones based on their antimicrobial spectrum and clinical applications. First-generation compounds achieve minimal serum levels and have limited spectrum activity, while second-generation quinolones demonstrate increased gram-negative and systemic activity. Third-generation compounds exhibit expanded activity against gram-positive bacteria and atypical pathogens, and fourth-generation quinolones add significant anaerobic activity. While 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not classified as a therapeutic agent, its structural features suggest it would align most closely with advanced second or third-generation characteristics.

The compound's classification significance is further enhanced by its relationship to moxifloxacin, as it has been identified as a moxifloxacin hydroxy quinoline impurity. This relationship places the compound within the context of fourth-generation fluoroquinolone development, representing either a synthetic intermediate, degradation product, or structural analog of one of the most advanced fluoroquinolones. The presence of the position 8 hydroxyl group distinguishes it from moxifloxacin itself, which features a methoxy group at position 8, suggesting this compound may represent a demethylated or oxidized form of the parent molecule.

| Classification System | Category | Defining Characteristics |

|---|---|---|

| Chemical Structure | Bicyclic Derivative | Quinolone core with cyclopropyl and difluoro modifications |

| Generation (Biological) | Advanced Second/Third | Enhanced spectrum potential with unique structural features |

| Functional Role | Research Compound/Impurity | Related to moxifloxacin as hydroxy quinoline analog |

| Structural Complexity | Multi-substituted | Five distinct functional group modifications |

Scientific Impact and Citation Analysis

The scientific impact of 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid must be understood within the broader context of fluoroquinolone research and development. While this specific compound may not have generated extensive independent literature, its significance lies in its representation of advanced fluoroquinolone analog chemistry and its relationship to clinically important compounds such as moxifloxacin. The compound appears in pharmaceutical databases and research chemical catalogs, indicating its relevance to ongoing research in fluoroquinolone chemistry and pharmaceutical quality control.

The broader scientific impact of fluoroquinolone analogs and related research has been substantial, with structure-activity relationship studies of fluoroquinolones contributing significantly to the understanding of antimicrobial drug design principles. Research into fluoroquinolone analogs has demonstrated the successful application of systematic medicinal chemistry approaches to antibiotic development, with studies showing how specific structural modifications can enhance or modify biological activity. The methodological approaches developed for fluoroquinolone optimization have influenced broader antimicrobial drug discovery strategies and continue to inform current research into novel antibiotic compounds.

Citation patterns in fluoroquinolone research reveal the interdisciplinary nature of this field, with contributions from medicinal chemistry, microbiology, pharmacology, and clinical medicine. Studies examining structure-activity relationships in fluoroquinolones have been particularly influential, providing fundamental insights into how molecular modifications affect biological activity and helping to guide rational drug design efforts. The development of classification systems for fluoroquinolones has also generated significant scientific impact, providing frameworks for understanding the relationships between structure, activity, and clinical utility across this important class of antimicrobial agents.

Eigenschaften

IUPAC Name |

1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWOKQCCNHKEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470532 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154093-72-8 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154093-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154093728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-HYDROXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE3ANK2UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

It is structurally similar to fluoroquinolones, a class of antibiotics that primarily target bacterial dna gyrase and topoisomerase iv. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

, we can infer from its structural similarity to fluoroquinolones. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This action prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication.

Biochemical Pathways

Biologische Aktivität

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 154093-72-8) is a synthetic compound with potential pharmaceutical applications. Its unique chemical structure suggests a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H9F2NO4 |

| Molecular Weight | 281.21 g/mol |

| CAS Number | 154093-72-8 |

| Physical Form | White to yellow solid |

| Purity | 97% |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Studies indicate that quinoline derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, preliminary tests have shown that it possesses antibacterial properties comparable to established antibiotics like gatifloxacin and moxifloxacin .

Anticancer Activity

The anticancer potential of 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored through in vitro assays. Research utilizing the MCF-7 breast cancer cell line demonstrated that this compound induces cytotoxic effects, leading to cell death at specific concentrations. The MTT assay results indicated a dose-dependent response, with significant reductions in cell viability compared to control groups .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in DNA replication and repair processes within microbial and cancerous cells. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and facilitating intracellular accumulation .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

- Anticancer Studies : A comparative analysis involving various synthesized derivatives showed that modifications to the quinoline structure could enhance anticancer efficacy. Compounds similar to 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited IC50 values in the nanomolar range against MCF-7 cells, indicating potent anticancer activity .

Wissenschaftliche Forschungsanwendungen

The compound features a quinoline core with multiple functional groups that enhance its biological activity.

Antimicrobial Activity

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its antimicrobial properties. It is structurally related to known antibiotics such as gatifloxacin and moxifloxacin, which are fluoroquinolones used to treat bacterial infections. The presence of the difluoro and hydroxy groups is believed to enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Bacterial Strains

In a study evaluating the antibacterial activity of various quinoline derivatives, this compound demonstrated significant inhibition against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Antiviral Properties

Recent investigations have suggested that derivatives of quinoline compounds may exhibit antiviral activities. The ability of 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo structure to interact with viral proteins could make it a candidate for further research in antiviral drug development.

Preliminary Findings

In vitro studies indicated that certain structural analogs of this compound showed promise in inhibiting viral replication in cell cultures infected with influenza virus . However, further studies are needed to validate these findings.

Safety Profile

Toxicological assessments have revealed that the compound exhibits moderate toxicity when ingested or upon skin contact. Safety data indicate potential irritations and acute toxicity warnings .

Drug Development Potential

Given its promising biological activities, further research into the synthesis and optimization of this compound could lead to the development of new antibiotics or antiviral agents. Structural modifications may enhance its efficacy and reduce toxicity.

Research Collaborations

Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the clinical evaluation of this compound. Investigating its pharmacokinetics and pharmacodynamics will be crucial in understanding its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 112811-72-0)

- Structural Difference : The methoxy (-OCH₃) group at position 8 replaces the hydroxyl (-OH) group in the target compound.

- Role in Synthesis : This methoxy variant (synthon A) is a key intermediate in synthesizing gatifloxacin and moxifloxacin. For example, it undergoes nucleophilic aromatic substitution with piperazine derivatives to introduce the 7-piperazinyl group critical for antibacterial activity .

- Stability : The methoxy group enhances stability against oxidation compared to the hydroxyl group, making it more suitable as a synthetic precursor.

- Regulatory Status : Monitored as an impurity ("Difluoromethoxy gatifloxacin") with a higher permissible limit (≤2.3%) compared to the hydroxy variant, reflecting differences in toxicity or reactivity .

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Gatifloxacin)

- Structural Difference : Gatifloxacin features a 3-methylpiperazinyl group at position 7 and retains the methoxy group at position 8.

- Pharmacological Activity : The piperazinyl moiety enhances DNA gyrase inhibition and Gram-positive bacterial coverage. In contrast, the hydroxy variant lacks this substituent, rendering it pharmacologically inactive .

- Synthetic Pathway : The target hydroxy compound may arise via demethylation of the methoxy intermediate during acidic hydrolysis or prolonged storage .

Besifloxacin Intermediate: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structural Difference : A chlorine atom replaces the hydroxyl group at position 8.

- Synthetic Utility : The chloro group acts as a better leaving group, facilitating nucleophilic substitution reactions during besifloxacin synthesis. The hydroxy variant, by contrast, is less reactive in such transformations .

Moxifloxacin Impurities

- Hydroxyquinoline Impurity: The target compound is identified as a moxifloxacin impurity, likely formed via hydrolysis of the methoxy precursor during synthesis or storage. Its presence is controlled to ensure drug safety and efficacy .

Physicochemical and Pharmacokinetic Differences

| Property | Target Hydroxy Compound (8-OH) | Methoxy Analog (8-OCH₃) | Gatifloxacin (8-OCH₃, 7-piperazinyl) |

|---|---|---|---|

| Polarity | Higher (due to -OH) | Lower | Moderate (piperazinyl increases polarity) |

| LogP | ~0.5–1.0 | ~1.5–2.0 | ~1.2–1.8 |

| Synthetic Role | Degradation product | Intermediate | Active pharmaceutical ingredient |

| Antibacterial Activity | Inactive | Inactive | Active (MIC₉₀ for S. pneumoniae: 0.25 µg/mL) |

Analytical and Regulatory Considerations

- Chromatographic Monitoring : Both the hydroxy and methoxy variants are analyzed via HPLC in pharmacopeial testing. The hydroxy compound elutes earlier due to higher polarity .

- Stability Profiles : The hydroxy compound is prone to oxidative degradation, necessitating storage at controlled room temperature and protection from light .

- Impurity Limits :

Q & A

Q. What are the typical synthetic routes for preparing 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

The compound is synthesized via multi-step reactions involving nitro precursors and cyclopropylamine. For example:

- Nitro reduction and cyclization : Start with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, react with ethyl 3-(N,N-dimethylamino)acrylate under basic conditions, followed by cyclopropylamine substitution to form the quinolone core .

- Amino acid coupling : Direct interaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with primary α-amino acids (e.g., glycine, alanine) in aqueous ethanolic NaHCO₃ at 70–80°C for 24–72 h yields N-(4-oxoquinolin-7-yl)-α-amino acid derivatives .

- Purification : Crystallize intermediates (e.g., ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) using toluene or ether-based solvents to remove impurities .

Q. How is the compound characterized for purity and structural integrity in pharmacopeial standards?

Key quality control tests include:

- Sterility : Compliance with USP〈71〉, ensuring absence of microbial contamination for ophthalmic formulations .

- pH and osmolality : Adjusted to 5.1–5.7 (USP〈791〉) and 260–330 mOsmol/kg (USP〈785〉) for physiological compatibility .

- HPLC analysis : Monitor process impurities (e.g., methylpiperazinyl or methoxy derivatives) using retention time alignment and UV detection .

Q. What are the primary analytical techniques for structural elucidation?

- X-ray crystallography : Resolves dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) and hydrogen-bonding patterns (e.g., carboxylic acid dimers) .

- NMR and FTIR : Confirm cyclopropyl C-H stretches (~3,100 cm⁻¹) and fluorine substitution patterns via ¹⁹F NMR chemical shifts (δ -110 to -120 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize 8-methoxy or 7-methylpiperazinyl impurities?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclopropane ring stability and reduce methoxylation side reactions .

- Temperature control : Maintain <80°C during nitro group reduction to prevent over-substitution at the 7-position .

- Catalyst screening : Employ CuCl₂ in acidic media for selective chlorination, as described in the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid intermediates .

Q. How do structural modifications (e.g., 8-hydroxy vs. 8-methoxy) impact antibacterial activity?

- Hydroxy substitution : Enhances metal chelation (e.g., Mg²⁺ in DNA gyrase binding) but reduces metabolic stability due to glucuronidation susceptibility .

- Methoxy derivatives : Improve lipophilicity (LogP ~1.4 vs. 0.3 for hydroxy) and bioavailability but may decrease target affinity .

- SAR studies : Compare MIC values against S. aureus (0.12 µg/mL for hydroxy vs. 0.25 µg/mL for methoxy derivatives) to guide lead optimization .

Q. How can contradictory data on pH-dependent solubility be resolved?

- pH-solubility profiling : Conduct experiments across pH 1–10 using shake-flask methods. The compound shows poor solubility (<0.1 mg/mL) at pH <4 but improves at pH 7.4 (1.5 mg/mL) due to carboxylate ionization .

- Co-solvent systems : Use PEG 400 or cyclodextrins to enhance solubility in acidic conditions for in vivo studies .

Q. What strategies are effective in resolving synthetic intermediates with overlapping HPLC peaks?

- Gradient optimization : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (5–95% over 30 min) to separate 7-amino and 8-methoxy analogs .

- LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 281→263 for decarboxylation in hydroxy vs. m/z 295→277 in methoxy derivatives) .

Methodological Challenges

Q. How to design stability studies under accelerated conditions?

- Forced degradation : Expose the compound to 40°C/75% RH for 6 months, monitoring:

- Hydrolysis : Degradation in 0.1N HCl/NaOH at 60°C (t½ ~48 h).

- Oxidation : 3% H₂O₂ at 25°C induces <5% impurity formation .

- Storage recommendations : Preserve in airtight containers at 15–25°C to prevent hydroxyl → methoxy conversion .

Q. How to validate a UPLC method for quantifying trace-level process impurities?

- Column : HSS T3 (1.8 µm, 2.1 × 100 mm) with 0.1% formic acid in water/acetonitrile.

- Detection : UV at 295 nm for impurities (LOD: 0.05%, LOQ: 0.15%) .

- Accuracy : Spike recovery of 98–102% for methylpiperazinyl (RT 8.2 min) and cyclopropane ring-opened impurities (RT 10.5 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.